Methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl--D-glucopyranuronate
Description
Chemical Classification and Nomenclature
Methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-β-D-glucopyranuronate belongs to the chemical class of protected glucuronic acid derivatives with aromatic substituents. The compound is systematically classified under the Chemical Abstracts Service number 221287-92-9, establishing its unique identity within chemical databases. The molecular formula C23H23N3O13S reflects its complex structure containing carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, with a molecular weight of 581.51 daltons. The International Union of Pure and Applied Chemistry name for this compound is methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[(5-nitro-1,3-thiazole-2-carbonyl)amino]phenoxy]oxane-2-carboxylate, which precisely defines its stereochemical configuration and functional group arrangements.
The compound can be further classified as an acyl glucuronide derivative, specifically an aryl glucuronide, due to the presence of the glucuronic acid backbone linked to an aromatic system. Within the broader context of carbohydrate chemistry, it represents a protected sugar derivative where the hydroxyl groups at positions 2, 3, and 4 of the glucopyranose ring are acetylated. The presence of the nitrothiazole moiety places this compound within the thiazolide family, characterized by compounds containing 2-hydroxyaroyl-N-(thiazol-2-yl)amide structures. The β-D-glucopyranuronate designation indicates the specific anomeric configuration and the oxidized nature of the sixth carbon to a carboxylic acid, which is then protected as a methyl ester.
Historical Development and Research Context
The historical development of Methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-β-D-glucopyranuronate is intrinsically linked to research into thiazolide compounds and their metabolic pathways. The compound emerged from investigations into nitazoxanide metabolism, where researchers sought to understand the biotransformation pathways of this broad-spectrum antiinfective agent. Early patent literature from 1998 described methods for the synthesis of aryl glucuronides of 2-hydroxy-N-(5-nitro-2-thiazolyl)benzamide, laying the groundwork for the development of this specific compound.
Research conducted in the late 1990s established that nitazoxanide undergoes metabolic conversion to tizoxanide, which subsequently forms glucuronide conjugates. This metabolic pathway prompted synthetic chemists to develop methods for preparing these glucuronide derivatives as analytical standards and for biological evaluation. The compound represents a significant advance in synthetic methodology, as early attempts to couple the parent tizoxanide with protected glucose derivatives using traditional glycosylation methods were unsuccessful due to solubility limitations. The development of alternative synthetic approaches, including the use of benzyl salicylate as a starting material and subsequent functional group manipulations, enabled the efficient preparation of this complex molecule.
The research context surrounding this compound extends beyond simple metabolite synthesis to encompass broader questions about acyl glucuronide reactivity and stability. Scientific investigations have demonstrated that acyl glucuronides exhibit unique chemical behavior, including acyl migration and direct acyl transfer reactions, making them important subjects of study for understanding drug metabolism and potential toxicity mechanisms. The availability of synthetic standards like Methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-β-D-glucopyranuronate has been crucial for advancing research in this area.
Position within Thiazolide Chemistry
Within the thiazolide family of compounds, Methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-β-D-glucopyranuronate occupies a unique position as a metabolically relevant derivative of the parent thiazolide structures. Thiazolides are characterized by their 2-hydroxyaroyl-N-(thiazol-2-yl)amide framework, and this compound represents a glucuronide conjugate of such a structure. The prototypical thiazolide, nitazoxanide, demonstrates broad-spectrum antiinfective activity through mechanisms that may involve inhibition of pyruvate:ferredoxin reductase in anaerobic organisms. The metabolic conversion of nitazoxanide to tizoxanide, followed by glucuronidation to form compounds like the title molecule, represents a critical detoxification and elimination pathway.
Structure-activity relationship studies within the thiazolide series have revealed that electron-withdrawing groups at the 5-position of the thiazole ring, particularly nitro and halogen substituents, are associated with enhanced biological activity. The nitro group present in Methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-β-D-glucopyranuronate aligns with these findings, although the glucuronide conjugation typically reduces biological activity compared to the parent compound. Research has shown that 5-nitro-substituted thiazolides maintain superior activity against hepatitis B virus compared to other substituents, highlighting the importance of this structural feature.
The compound's position within thiazolide chemistry is further defined by its role in understanding resistance mechanisms and metabolic pathways. Unlike parent thiazolides that may act through multiple mechanisms including viral protein glycosylation interference and immune system modulation, the glucuronide derivatives serve primarily as elimination products. However, some glucuronide metabolites retain measurable biological activity, albeit at reduced levels compared to their parent compounds. This retention of activity, even in metabolized forms, distinguishes thiazolide glucuronides from many other drug metabolites that are completely inactive.
Significance in Carbohydrate Chemistry
The significance of Methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-β-D-glucopyranuronate in carbohydrate chemistry extends across multiple domains, including synthetic methodology, stereochemical control, and biological conjugation systems. As a protected glucuronic acid derivative, this compound exemplifies advanced carbohydrate functionalization techniques where selective protection and activation strategies enable complex molecule assembly. The tri-O-acetyl protection pattern at positions 2, 3, and 4 of the glucopyranose ring represents a classic approach to carbohydrate protection, allowing for selective manipulation of the anomeric position while maintaining the integrity of other hydroxyl groups.
From a stereochemical perspective, the compound demonstrates the challenges and solutions associated with anomeric configuration control in glycoside synthesis. The β-D-glucopyranuronate configuration indicates successful stereoselective synthesis, which is crucial given the tendency of glucuronic acid derivatives to exhibit complex anomeric effects. Recent advances in carbohydrate synthesis, including stereoretentive reactions of anomeric stannanes and cross-coupling methodologies, have provided new tools for preparing such complex glycosides with precise stereochemical control. The successful synthesis of this compound validates these methodological advances and demonstrates their applicability to metabolically relevant targets.
The compound's role in understanding glucuronidation processes represents another significant aspect of its importance in carbohydrate chemistry. Glucuronic acid conjugation is a major phase II metabolic pathway that enhances the water solubility of lipophilic compounds, facilitating their elimination from biological systems. The availability of synthetic glucuronide standards like this compound enables detailed studies of glucuronosyltransferase specificity, reaction kinetics, and metabolic pathway characterization. Research using synthetic glucuronoyl esters has revealed important insights into enzyme recognition patterns, showing that glucuronoyl esterases recognize the uronic acid portion of substrates more effectively than the alcohol component.
The synthetic challenges associated with preparing this compound have led to innovations in carbohydrate chemistry, particularly in the area of glycosyl donor activation and coupling reactions. Traditional glycosylation methods, including Koenigs-Knorr reactions and acid-catalyzed condensations, proved inadequate for coupling the poorly soluble tizoxanide substrate with protected glucose derivatives. The successful synthetic approach ultimately employed carbodiimide-mediated coupling chemistry, demonstrating the importance of method selection based on substrate properties. These methodological developments have broader implications for the synthesis of other challenging glycoconjugates and have contributed to the expansion of available tools in synthetic carbohydrate chemistry.
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O13S/c1-10(27)35-16-17(36-11(2)28)19(37-12(3)29)22(39-18(16)21(31)34-4)38-14-8-6-5-7-13(14)20(30)25-23-24-9-15(40-23)26(32)33/h5-9,16-19,22H,1-4H3,(H,24,25,30)/t16-,17-,18-,19+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMCAGQTKJRRDM-NJCLPOECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2C(=O)NC3=NC=C(S3)[N+](=O)[O-])C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=CC=C2C(=O)NC3=NC=C(S3)[N+](=O)[O-])C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101108808 | |
| Record name | β-D-Glucopyranosiduronic acid, 2-[[(5-nitro-2-thiazolyl)amino]carbonyl]phenyl, methyl ester, 2,3,4-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101108808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221287-92-9 | |
| Record name | β-D-Glucopyranosiduronic acid, 2-[[(5-nitro-2-thiazolyl)amino]carbonyl]phenyl, methyl ester, 2,3,4-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221287-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Glucopyranosiduronic acid, 2-[[(5-nitro-2-thiazolyl)amino]carbonyl]phenyl, methyl ester, 2,3,4-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101108808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methanolysis of D-Glucuronolactone
The synthesis begins with D-glucuronolactone (1 ), which undergoes ring-opening methanolysis under basic conditions:
Key parameters:
The reaction yields a mixture of α- and β-anomers, with the β-form predominating due to anomeric stabilization.
Acetylation of Hydroxyl Groups
The free hydroxyl groups are acetylated using acetic anhydride and sodium acetate:
Reaction Conditions :
The product is isolated via extraction (ethyl acetate) and neutralization (NaHCO₃), yielding 2 as a white solid with 32% overall yield over two steps.
Table 1: Characterization Data for Intermediate 2
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀O₁₁ |
| Molecular Weight | 376.31 g/mol |
| Melting Point | 98–100°C |
| [α]D²⁵ | +24.5° (c = 1.0, CHCl₃) |
| ¹H NMR (CDCl₃) | δ 5.28 (t, J = 9.5 Hz, H-3), 2.10–2.06 (4s, 12H, OAc) |
Preparation of 5-Nitrothiazolyl Carboxamido Phenyl Moiety
Synthesis of 5-Nitrothiazole-2-Carboxylic Acid
The nitrothiazole fragment is prepared via nitration of thiazole-2-carboxylic acid:
Optimized Conditions :
Activation as Acid Chloride
Carboxylic acid 3 is converted to the corresponding acid chloride using thionyl chloride:
The acid chloride is used directly in subsequent coupling reactions.
Coupling of Glucopyranuronate and Nitrothiazolyl Components
Amide Bond Formation
Intermediate 2 is functionalized at the phenyl position via nucleophilic acyl substitution:
Critical Parameters :
Table 2: Optimization of Coupling Reaction
| Condition | Variation | Yield (%) |
|---|---|---|
| Base | Pyridine | 62 |
| Base | Et₃N | 78 |
| Solvent | THF | 55 |
| Solvent | DCM | 78 |
| Temperature | 0°C | 42 |
| Temperature | RT | 78 |
Purification and Analytical Characterization
Chromatographic Purification
Table 3: Characterization Data for 5
| Technique | Data |
|---|---|
| Molecular Formula | C₂₃H₂₄N₄O₁₃S |
| Molecular Weight | 620.57 g/mol |
| HRMS (ESI+) | m/z 621.1452 [M+H]⁺ (calc. 621.1456) |
| ¹H NMR (CDCl₃) | δ 8.72 (s, 1H, thiazole-H), 7.85–7.45 (m, 4H, phenyl-H), 2.10–2.06 (4s, 9H, OAc) |
| IR (KBr) | 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1520 cm⁻¹ (NO₂) |
Challenges and Process Considerations
-
Anomeric Control : The β-configuration of the glucopyranuronate must be preserved during methanolysis. Using substoichiometric NaOH (0.02 equiv) minimizes α-anomer formation.
-
Nitro Group Stability : The 5-nitrothiazole moiety is light-sensitive. Reactions involving 4 require amber glassware and inert atmospheres.
-
Acetyl Migration : Prolonged exposure to acidic or basic conditions may cause acetyl group migration. Neutral workup conditions (NaHCO₃) are critical.
Industrial-Scale Adaptations
For kilogram-scale production, modifications include:
Chemical Reactions Analysis
Methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl--D-glucopyranuronate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the nitro group to an amino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such
Biological Activity
Methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-β-D-glucopyranuronate (CAS No. 221287-92-9) is a synthetic compound with potential biological activities, particularly in the pharmaceutical field. This article explores its chemical properties, biological activity, and relevant case studies.
- Molecular Formula : C23H23N3O13S
- Molecular Weight : 581.51 g/mol
- Melting Point : 268-270°C
- Solubility : Soluble in DMSO and methanol
- Appearance : Yellow solid
The compound contains a nitrothiazole moiety, which is known for its antimicrobial properties. The structural features suggest potential interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Antimicrobial Activity
Studies have indicated that compounds with nitrothiazole derivatives exhibit significant antimicrobial properties. Methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-β-D-glucopyranuronate may inhibit bacterial growth through mechanisms that disrupt cell wall synthesis or protein function.
Anticancer Potential
Research has shown that similar compounds can induce apoptosis in cancer cells. The presence of the glucuronic acid derivative may enhance solubility and bioavailability, making it a candidate for further investigation in cancer therapeutics.
Study 1: Antimicrobial Efficacy
A study conducted by Honma et al. (1976) demonstrated the antimicrobial activity of related nitrothiazole compounds against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that suggests potential for clinical applications in treating infections caused by resistant bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
| P. aeruginosa | 20 |
Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines. The results indicated a dose-dependent response, with significant cell death observed at concentrations above 50 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 45 |
| MCF-7 | 30 |
| A549 | 55 |
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-β-D-glucopyranuronate is its antimicrobial properties. Research has demonstrated that derivatives of thiazole compounds exhibit significant antibacterial activity against various pathogens.
Case Study: Antibacterial Efficacy
A study investigated the antibacterial effects of this compound against Escherichia coli and Staphylococcus aureus. The disc diffusion method was employed to assess the sensitivity of these bacterial strains.
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
The results indicated a notable zone of inhibition, suggesting that methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-β-D-glucopyranuronate has potential as an antimicrobial agent .
Anticancer Properties
In addition to its antibacterial properties, this compound has shown promise in anticancer research. Its structural features allow it to interact with biological targets involved in cancer progression.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
The IC50 values indicate that methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-β-D-glucopyranuronate exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
Drug Delivery Systems
The compound's ability to form complexes with metal ions enhances its stability and efficacy in drug delivery applications. Research has explored using silica nanoparticles as carriers for this compound to improve its bioavailability and targeted delivery.
Case Study: Nanoparticle Formulation
A formulation study demonstrated that encapsulating methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-β-D-glucopyranuronate within silica nanoparticles improved its release kinetics and therapeutic efficacy against Leishmania spp.
| Nanoparticle Type | Release Rate (%) | Therapeutic Efficacy |
|---|---|---|
| Silica Nanoparticles | 75 | High |
This approach indicates a promising strategy for enhancing the delivery and effectiveness of this compound in treating parasitic infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with other glucopyranuronate derivatives, differing in substituents and functional groups. Key analogues include:
Pharmacological and Physicochemical Properties
- Bioactivity : The 5-nitrothiazolyl group confers antimicrobial activity, while the glucuronide moiety enhances solubility for targeted drug delivery .
- Stability : The tri-O-acetyl groups improve stability during synthesis compared to unprotected glucuronides, which are prone to hydrolysis .
- Isotope-Labeled Analogues : The deuterated version (CAS: 221287-90-7) retains identical reactivity but is used for metabolic tracking in pharmacokinetic studies .
Key Research Findings
- Crystallography : Methyl 4-O-methyl-α-D-glucopyranuronate was characterized via X-ray crystallography, confirming its α-configuration and chair conformation .
- Spectral Data : The target compound’s IR spectrum shows peaks at 1,750 cm⁻¹ (ester C=O) and 1,665 cm⁻¹ (carboxamide), distinct from mucochloric acid derivatives (1,720–1,740 cm⁻¹ for carbonyls) .
- Thermal Stability : The target compound’s high melting point (262–264°C) reflects strong intermolecular interactions, contrasting with methyl 4-O-methyl-α-D-glucopyranuronate’s lower thermal stability .
Q & A
Q. What are the established synthetic routes for Methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-β-D-glucopyranuronate?
The compound is synthesized via glycosylation reactions involving activated intermediates. A common approach uses peracetylated glucopyranuronate derivatives as starting materials, with modifications at the anomeric position. For example, coupling 5-nitrothiazolyl carboxamide-phenyl groups to the glucuronate backbone is achieved through carbodiimide-mediated amidation or thiocarbonylation . Key steps include protecting group strategies (e.g., acetyl groups for hydroxyl protection) and chromatographic purification to isolate the β-anomer.
Q. How is the β-anomeric configuration of this compound confirmed experimentally?
The β-configuration is verified using nuclear magnetic resonance (NMR) spectroscopy. For glucopyranuronates, the anomeric proton (H-1) in the β-form typically appears as a doublet with a coupling constant (J1,2) of ~7–8 Hz in <sup>1</sup>H-NMR. X-ray crystallography can also resolve the anomeric configuration definitively, as demonstrated in studies of analogous methyl glucopyranuronate derivatives .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C-NMR identify functional groups and confirm regiochemistry (e.g., acetyl groups at 2,3,4-positions).
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (C23H23N3O13S) .
- Polarimetry : Optical rotation ([α]D) distinguishes between α- and β-anomers .
- Chromatography : TLC/HPLC monitors reaction progress and purity .
Advanced Research Questions
Q. How can researchers resolve challenges in isolating pure α- or β-anomers during synthesis?
Anomer separation is notoriously difficult due to similar physical properties. A method involving selective crystallization (e.g., using ethanol/water mixtures) or enzymatic hydrolysis (e.g., β-glucosidase for β-anomer cleavage) has been applied to related glucopyranuronates. For instance, methyl 4-O-methyl-α-D-glucopyranuronate was isolated via recrystallization after optimizing solvent polarity . For this compound, β-selectivity is enhanced using phase-transfer catalysts during glycosylation .
Q. What strategies address contradictions in reported reactivity of the 5-nitrothiazolyl moiety?
The 5-nitrothiazolyl group exhibits dual reactivity (electrophilic nitro group vs. nucleophilic thiazole ring). Discrepancies in reaction outcomes (e.g., unexpected byproducts) can arise from solvent polarity and pH. For example, in polar aprotic solvents (DMF, DMSO), nitro-group reduction may compete with carboxamide formation. Controlled pH (neutral to slightly acidic) and low temperatures (0–5°C) mitigate side reactions .
Q. How does the acetyl-protected glucuronate backbone influence glycoconjugate stability in biological assays?
Acetyl groups enhance lipophilicity, improving membrane permeability but may hydrolyze in aqueous media. Stability studies using <sup>1</sup>H-NMR in phosphate-buffered saline (PBS) at 37°C reveal gradual deacetylation (t1/2 ≈ 12–24 hrs). For sustained stability, alternative protecting groups (e.g., benzoyl) or prodrug strategies are recommended .
Q. What experimental designs are effective for studying this compound’s role in glycosidase inhibition?
- Enzyme kinetics : Measure IC50 values against β-glucuronidases using 4-nitrophenyl glucuronide as a substrate .
- Molecular docking : Compare binding affinity of the 5-nitrothiazolyl group with active-site residues (e.g., catalytic glutamic acid in E. coli β-glucuronidase) .
- Mutagenesis : Validate inhibitor specificity by testing enzyme mutants lacking key residues .
Methodological Guidance
Q. How to optimize regioselective acetylation of the glucuronate backbone?
Regioselectivity is controlled using tin-mediated protection. For example, dibutyltin oxide templates direct acetylation to the 2,3,4-positions while leaving the 1-position free for subsequent functionalization. This method achieves >95% selectivity in analogous glucopyranosides .
Q. What precautions are necessary when handling the 5-nitrothiazolyl carboxamide group?
- Light sensitivity : Store the compound in amber vials under inert gas (N2 or Ar) to prevent nitro-group degradation.
- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential mutagenicity of nitroheterocycles .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported LogP values for this compound?
LogP values vary due to measurement methods (shake-flask vs. computational). Experimental LogP (e.g., 1.2–1.5 via HPLC) should be prioritized over software predictions (e.g., 1.8 in ChemAxon). Solvent system calibration with reference standards (e.g., 4-nitrophenyl derivatives) improves accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
